molecular formula C26H25NO7 B1388154 (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid CAS No. 1217641-22-9

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B1388154
CAS No.: 1217641-22-9
M. Wt: 463.5 g/mol
InChI Key: GQWYOARANXRHLN-DHIUTWEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a dimethoxyphenyl group, which contributes to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the hydroxypropanoic acid backbone: This involves the use of chiral catalysts to ensure the correct stereochemistry.

    Introduction of the dimethoxyphenyl group: This step often involves a coupling reaction using reagents like boronic acids or halides under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using reagents like Jones reagent or PCC.

    Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Jones reagent (CrO3 in H2SO4), PCC (Pyridinium chlorochromate)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to certain bioactive molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The dimethoxyphenyl group may interact with hydrophobic pockets in proteins, while the Fmoc group can provide steric hindrance, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenyl-2-hydroxypropanoic acid: Similar structure but lacks the dimethoxy groups, which may affect its reactivity and biological activity.

    (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)-2-hydroxypropanoic acid: Contains a single methoxy group, leading to different electronic and steric properties.

Uniqueness

The presence of the dimethoxyphenyl group in (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid provides unique electronic and steric properties, enhancing its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

(2R,3R)-3-(2,3-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO7/c1-32-21-13-7-12-19(24(21)33-2)22(23(28)25(29)30)27-26(31)34-14-20-17-10-5-3-8-15(17)16-9-4-6-11-18(16)20/h3-13,20,22-23,28H,14H2,1-2H3,(H,27,31)(H,29,30)/t22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWYOARANXRHLN-DHIUTWEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654618
Record name (2R,3R)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217641-22-9
Record name (2R,3R)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 2
Reactant of Route 2
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 3
Reactant of Route 3
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 4
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 6
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.